molecular formula C13H18N8O5S B5298108 ethyl [({(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylidene}amino)oxy]acetate CAS No. 309283-94-1

ethyl [({(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylidene}amino)oxy]acetate

Cat. No.: B5298108
CAS No.: 309283-94-1
M. Wt: 398.40 g/mol
InChI Key: CBMZKWYIZRNPER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [({(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylidene}amino)oxy]acetate is a complex organic compound that features a pyrimidine and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [({(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylidene}amino)oxy]acetate typically involves the condensation of β-dicarbonyl compounds with amines. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction progress is often monitored using Thin Layer Chromatography (TLC) on aluminum silica gel plates .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale microwave reactors to ensure consistent and efficient synthesis. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl [({(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylidene}amino)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to simplify the compound or alter its reactivity.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more complex molecule with additional functional groups, while reduction could simplify the structure.

Scientific Research Applications

Ethyl [({(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylidene}amino)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action for ethyl [({(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylidene}amino)oxy]acetate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine and triazole moieties can form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [({(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylidene}amino)oxy]acetate is unique due to its combination of pyrimidine and triazole moieties, which provide a distinct set of chemical and biological properties

Properties

IUPAC Name

ethyl 2-[[(Z)-N-(4,6-dimethylpyrimidin-2-yl)-N'-(1H-1,2,4-triazol-5-ylsulfonyl)carbamimidoyl]amino]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N8O5S/c1-4-25-10(22)6-26-20-12(18-11-16-8(2)5-9(3)17-11)21-27(23,24)13-14-7-15-19-13/h5,7H,4,6H2,1-3H3,(H,14,15,19)(H2,16,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMZKWYIZRNPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CONC(=NS(=O)(=O)C1=NC=NN1)NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CON/C(=N\S(=O)(=O)C1=NC=NN1)/NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N8O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301107882
Record name Ethyl 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylene]amino]oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309283-94-1
Record name Ethyl 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylene]amino]oxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=309283-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[[[(4,6-dimethyl-2-pyrimidinyl)amino][(1H-1,2,4-triazol-5-ylsulfonyl)amino]methylene]amino]oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.